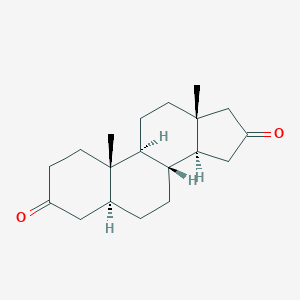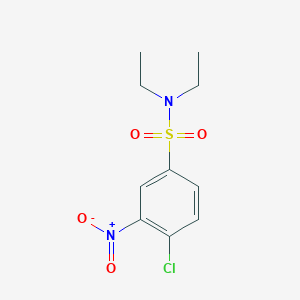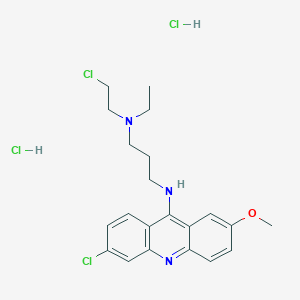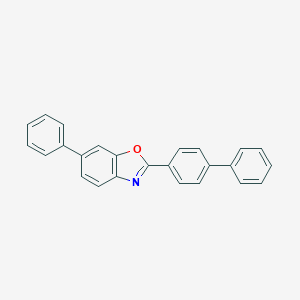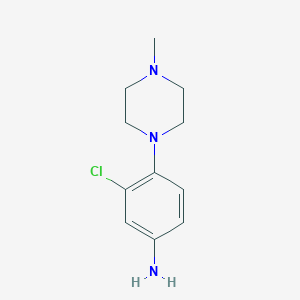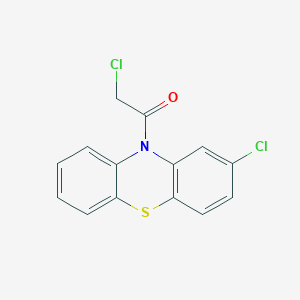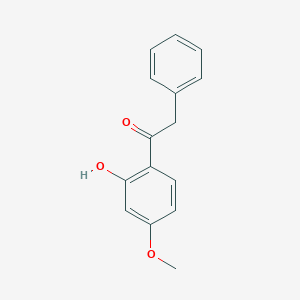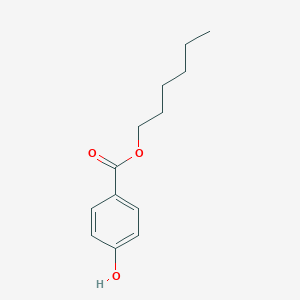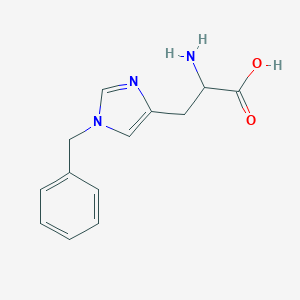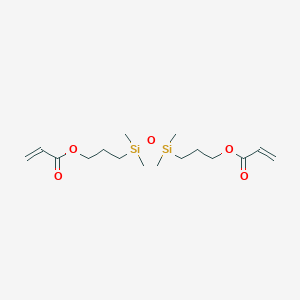
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate, also known as TMDS-DPDA, is a type of organic compound with a chemical formula of C18H30O4Si2. It is a colorless liquid that is commonly used in the field of polymer science due to its unique physical and chemical properties.
Mechanism Of Action
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate acts as a crosslinking agent by reacting with the functional groups of the polymer chains, such as hydroxyl and carboxyl groups. The reaction between (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate and the polymer chains forms a three-dimensional network structure, which enhances the mechanical and thermal properties of the polymer. As a photoinitiator, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate undergoes a photochemical reaction upon exposure to UV light, which initiates the polymerization reaction of the photopolymerizable materials.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. However, it is considered to be a low toxicity compound and is not expected to have significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has several advantages for lab experiments. It is a highly efficient crosslinking agent that can enhance the mechanical and thermal properties of polymers. Additionally, it has excellent adhesion properties, making it a suitable coating material. However, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has some limitations. It is sensitive to moisture and requires careful handling to avoid hydrolysis. Furthermore, its high reactivity can make it challenging to control the crosslinking reaction.
Future Directions
There are several future directions for the research and development of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. One potential direction is to investigate its use as a crosslinking agent for the synthesis of biodegradable polymers. Additionally, its use as a photoinitiator for the synthesis of 3D printing materials could be explored. Furthermore, the development of new synthesis methods for (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate could lead to improved efficiency and lower costs. Overall, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has significant potential for further research and development in the field of polymer science.
Synthesis Methods
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be synthesized through a two-step process. The first step involves the reaction of tetramethyldisiloxane with acryloyl chloride to form (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate. The second step involves the reaction of (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate with acryloyl chloride in the presence of a base to form (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has various scientific research applications, especially in the field of polymer science. It is commonly used as a crosslinking agent for the synthesis of various polymers, such as polyurethane, polyester, and epoxy resins. (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can also be used as a photoinitiator in the synthesis of photopolymerizable materials. Furthermore, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be used as a coating material due to its excellent adhesion properties.
properties
CAS RN |
17898-71-4 |
|---|---|
Product Name |
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate |
Molecular Formula |
C16H30O5Si2 |
Molecular Weight |
358.58 g/mol |
IUPAC Name |
3-[[dimethyl(3-prop-2-enoyloxypropyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |
InChI |
InChI=1S/C16H30O5Si2/c1-7-15(17)19-11-9-13-22(3,4)21-23(5,6)14-10-12-20-16(18)8-2/h7-8H,1-2,9-14H2,3-6H3 |
InChI Key |
AMZNFNXOVYDPBW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
Canonical SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
Other CAS RN |
17898-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



